molecular formula C36H62S2 B13965205 4,4'-Ditetradecyl-2,2'-bithiophene

4,4'-Ditetradecyl-2,2'-bithiophene

Cat. No.: B13965205
M. Wt: 559.0 g/mol
InChI Key: DEGTUAHTCKLZRK-UHFFFAOYSA-N
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Description

4,4’-Ditetradecyl-2,2’-bithiophene: is an organic compound with the molecular formula C36H62S2 . It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. The presence of long tetradecyl chains makes this compound particularly interesting for applications in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ditetradecyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a stannylated thiophene is reacted with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.

Industrial Production Methods: Industrial production of 4,4’-Ditetradecyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Ditetradecyl-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for halogenation or alkylation reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated or alkylated derivatives of 4,4’-Ditetradecyl-2,2’-bithiophene.

Scientific Research Applications

4,4’-Ditetradecyl-2,2’-bithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Ditetradecyl-2,2’-bithiophene primarily involves its ability to form π-conjugated systems. The long tetradecyl chains enhance solubility and processability, making it suitable for solution-based fabrication techniques. The compound interacts with molecular targets through π-π stacking and van der Waals interactions, which are crucial for its performance in electronic devices.

Comparison with Similar Compounds

Uniqueness: 4,4’-Ditetradecyl-2,2’-bithiophene stands out due to its long tetradecyl chains, which provide better solubility and film-forming properties compared to shorter alkyl chain derivatives. This makes it particularly advantageous for applications in organic electronics where solution processing is essential.

Properties

Molecular Formula

C36H62S2

Molecular Weight

559.0 g/mol

IUPAC Name

4-tetradecyl-2-(4-tetradecylthiophen-2-yl)thiophene

InChI

InChI=1S/C36H62S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-35(37-31-33)36-30-34(32-38-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3

InChI Key

DEGTUAHTCKLZRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCCCC

Origin of Product

United States

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